![molecular formula C11H12N2O3 B1531081 Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate CAS No. 931098-35-0](/img/structure/B1531081.png)
Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate
Overview
Description
“Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate” is a chemical compound with the molecular formula C11H12N2O3 . It has a molecular weight of 220.22 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.280±0.06 g/cm3 and a predicted boiling point of 344.8±44.0 °C . The melting point and flash point are not available .Scientific Research Applications
Synthesis and Chemical Properties
- Novel benzoxazinones, including derivatives of methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate, were synthesized and tested for their biological activity against various bacterial strains and yeast. These compounds showed activity against Candida albicans, highlighting their potential in developing antimicrobial agents (Hachama et al., 2013).
- A study on the synthesis and characterization of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate (1,4-MBXP) explored its use as a corrosion inhibitor for carbon steel in an acidic solution, demonstrating the compound's potential in material preservation and industrial applications (Hachama et al., 2016).
Biological and Antimicrobial Activity
- Research on derivatives containing benzoxazin structures focused on antimicrobial activities, revealing that some synthesized compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. This finding suggests the relevance of these compounds in creating new antimicrobial agents (Mickevičienė et al., 2015).
Advanced Synthesis Techniques
- Innovative synthesis methods have been developed for benzoxazin derivatives, including the use of palladium-catalyzed reactions, which offer a more efficient route to these compounds. Such advancements in synthetic chemistry enable the exploration of benzoxazins' broader applications, from material science to pharmacology (Gabriele et al., 2006).
Properties
IUPAC Name |
methyl 3-(1,3-benzoxazol-2-ylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-10(14)6-7-12-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLYVDAFQOOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


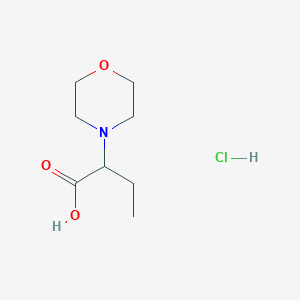
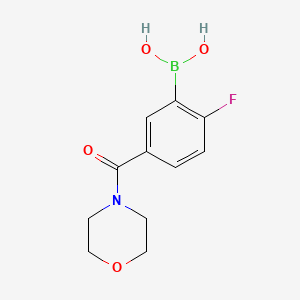
![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

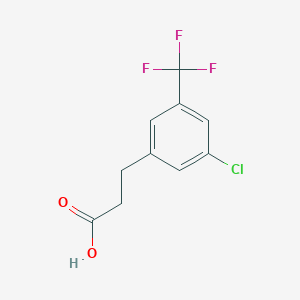
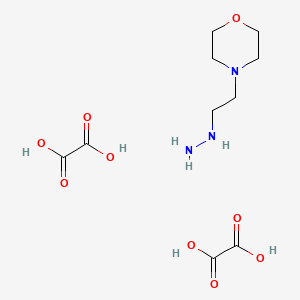
![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

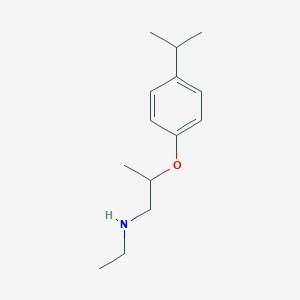
![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
